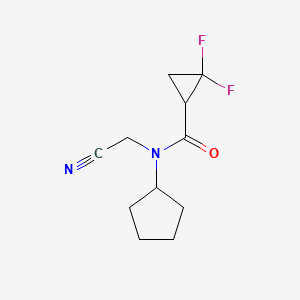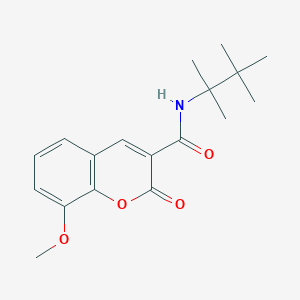
5-(1-butyl-2,6-dimethylpyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-butyl-2,6-dimethylpyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is an interesting organic compound that combines characteristics of both pyridine and dihydropyrimidine groups. These hybrid structures often exhibit unique chemical properties and biological activities, making them useful in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions : The synthesis of 5-(1-butyl-2,6-dimethylpyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione usually involves multi-step organic reactions. A common approach might start with the condensation of 1-butyl-2,6-dimethylpyridine with a suitable dihydropyrimidine precursor under acidic or basic conditions. This is followed by cyclization and thiolation steps to introduce the thioxodihydropyrimidine moiety. Industrial Production Methods : Large-scale production of such compounds can involve optimized catalytic processes and continuous flow reactions to ensure high yields and purity. The exact methodologies often depend on the target application's requirements and the compound's specific properties.
化学反応の分析
Types of Reactions : This compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. The presence of both pyridine and dihydropyrimidine units allows it to participate in diverse chemical processes. Common Reagents and Conditions : Typical reagents might include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride. Substitution reactions can involve electrophiles or nucleophiles depending on the desired modification. Major Products Formed : Depending on the reaction type, the products might include oxidized or reduced versions of the original compound, substituted analogs with different functional groups, or even entirely new structures if complex rearrangements occur.
科学的研究の応用
This compound finds use in several research areas: Chemistry : As a building block in the synthesis of more complex organic molecules or as a ligand in coordination chemistry. Biology : Due to its potential biological activities, it can be used in studies related to enzyme inhibition, receptor binding, or antimicrobial properties. Medicine : Investigated for its therapeutic potential, possibly in drug development for treating specific diseases. Industry : Utilized in material science for the development of new polymers or as an additive to enhance product properties.
作用機序
The mechanism by which 5-(1-butyl-2,6-dimethylpyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exerts its effects typically involves its interaction with specific molecular targets. These could include enzymes or receptors, where it may bind and modulate their activity. The pathways involved can range from enzyme inhibition to receptor activation or antagonism, depending on the application context.
類似化合物との比較
Compared to other pyridine- and dihydropyrimidine-based compounds, 5-(1-butyl-2,6-dimethylpyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its unique combination of functional groups. This structural hybrid can result in distinct chemical reactivity and biological activity profiles. Similar Compounds : Examples might include other pyridine-thioxodihydropyrimidine derivatives or compounds featuring similar functional group combinations but with different substituents.
This comprehensive overview should give you a solid understanding of this compound. Whether you're diving into synthetic chemistry, exploring its applications in biology or medicine, or simply comparing it with other similar compounds, there's plenty to appreciate about this intriguing molecule.
特性
IUPAC Name |
5-(1-butyl-2,6-dimethylpyridin-4-ylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-4-5-6-18-9(2)7-11(8-10(18)3)12-13(19)16-15(21)17-14(12)20/h7-8H,4-6H2,1-3H3,(H2,16,17,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAIKZGZSHSTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=C2C(=O)NC(=S)NC2=O)C=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((4-Bromophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2768233.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2768235.png)
![3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2768238.png)
![3-phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2768239.png)
![N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide](/img/structure/B2768240.png)
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2768242.png)


![(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide](/img/structure/B2768249.png)
![2-{Imidazo[1,2-a]pyridin-2-yl}morpholine](/img/structure/B2768251.png)

![2-[(6-Cyclobutylpyrimidin-4-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2768254.png)

